7-(Morpholin-4-yl)quinazolin-4(3H)-one
Overview
Description
7-(Morpholin-4-yl)quinazolin-4(3H)-one is a member of the quinazoline family, characterized by a quinazoline core structure substituted with a morpholine ring at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often require a solvent such as dimethylformamide and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(Morpholin-4-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the morpholine ring.
Scientific Research Applications
7-(Morpholin-4-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting various biological pathways.
Medicine: Investigated for its anticancer properties, particularly in targeting epidermal growth factor receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Morpholin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor inhibitor.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications in cancer treatment.
Afatinib: A quinazoline compound that irreversibly inhibits epidermal growth factor receptors.
Uniqueness
7-(Morpholin-4-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
7-morpholin-4-yl-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYLMFLZWTFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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